Perfluorotridecanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

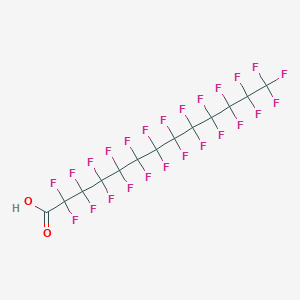

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosafluorotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13HF25O2/c14-2(15,1(39)40)3(16,17)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)38/h(H,39,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVDGGZAZAYHXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F25COOH, C13HF25O2 | |

| Record name | Perfluoro-n-tridecanoic acid | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90868151 | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72629-94-8 | |

| Record name | Perfluorotridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72629-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorotridecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072629948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorotridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90868151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentacosafluorotridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.747 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Perfluorotridecanoic Acid (PFTrDA): A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, toxicological profile, and molecular mechanisms of Perfluorotridecanoic Acid (PFTrDA), a long-chain perfluoroalkyl substance (PFAS) of increasing environmental and health concern.

Core Substance Identification

This compound (PFTrDA) is a synthetic perfluorinated carboxylic acid. Below are its key identifiers and physicochemical properties.

| Property | Value | Reference |

| CAS Number | 72629-94-8 | |

| Molecular Formula | C₁₃HF₂₅O₂ | |

| Molecular Weight | 664.1 g/mol | |

| Synonyms | PFTrDA, Pentacosafluorotridecanoic acid |

Toxicological Profile of PFTrDA

Current research, primarily from animal studies, indicates that PFTrDA exposure can lead to a range of adverse health effects, particularly impacting the endocrine and reproductive systems.

Endocrine Disruption in Zebrafish

Long-term exposure to PFTrDA has been shown to disrupt the endocrine system in zebrafish (Danio rerio). Key findings include the induction of yolk sac edema and alterations in the expression of genes related to thyroid hormone synthesis.[1] Furthermore, studies have demonstrated that PFTrDA can modulate sex steroid hormone production, indicating a disruption of the hypothalamic-pituitary-gonad (HPG) axis.[2][3] In male zebrafish, exposure to PFTrDA has been observed to significantly increase 17β-estradiol (E2) levels at concentrations as low as 0.01 mg/L, leading to an increased E2/testosterone ratio.[2][3]

Reproductive Toxicity in Rats

In rodent models, PFTrDA has been identified as a reproductive toxicant. Studies on male Sprague-Dawley rats have shown that exposure to PFTrDA can lead to a significant decrease in serum testosterone and luteinizing hormone (LH) levels.[4] This is accompanied by a reduction in the number of Leydig cells, the primary producers of testosterone in the testes.[4] Furthermore, PFTrDA exposure alters the testicular lipid profile, specifically reducing levels of triglycerides and key free fatty acids such as palmitic acid, oleic acid, and linoleic acid.[4]

In utero exposure to PFTrDA has also been shown to inhibit the differentiation of fetal Leydig cells in male rat pups.[5][6] This is associated with the downregulation of genes crucial for steroidogenesis, including Star, Cyp11a1, Cyp17a1, Hsd3b1, and Insl3.[4][5][6]

Experimental Protocols

The following are summaries of experimental methodologies from key studies on the toxicological effects of PFTrDA.

Zebrafish (Danio rerio) Long-Term Exposure Study for Endocrine Disruption

-

Objective: To evaluate the effects of long-term PFTrDA exposure on the hypothalamic-pituitary-gonad (HPG) axis in zebrafish.[2]

-

Test Organism: Zebrafish (Danio rerio).

-

Exposure Duration: 120 days.[2]

-

Exposure Concentrations: Nominal concentrations of 0, 0.01, 0.1, and 1.0 mg/L PFTrDA in water.

-

Methodology:

-

Animal Husbandry: Zebrafish are maintained under standard laboratory conditions (e.g., 28°C, 14:10 light:dark cycle).

-

Exposure: Fish are exposed to PFTrDA in a semi-static system, with partial water changes and renewal of the test substance at regular intervals.

-

Endpoint Analysis:

-

Hormone Quantification: Serum levels of testosterone (T) and 17β-estradiol (E2) are measured using enzyme-linked immunosorbent assay (ELISA).

-

Gene Expression Analysis: The mRNA expression levels of genes related to the HPG axis (e.g., vtg1, cyp19a1a, cyp19a1b) in the brain, pituitary, and gonads are quantified using quantitative real-time PCR (qPCR).

-

-

Rat (Rattus norvegicus) Exposure Study for Leydig Cell Maturation

-

Objective: To investigate the impact of PFTrDA exposure on the maturation of Leydig cells in late-puberty male rats.[4]

-

Test Organism: Male Sprague-Dawley rats.

-

Exposure Period: From postnatal day 35 to 56.[4]

-

Dosing: Oral gavage with PFTrDA at doses of 0, 1, 5, and 10 mg/kg/day.[4]

-

Methodology:

-

Animal Husbandry: Rats are housed in a controlled environment with ad libitum access to food and water.

-

Dosing: PFTrDA, dissolved in a suitable vehicle (e.g., corn oil), is administered daily via oral gavage.

-

Endpoint Analysis:

-

Hormone Analysis: Serum levels of testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are measured.

-

Histology: Testes are collected, fixed, and sectioned for histological examination. The number of Leydig cells is determined using immunohistochemistry for specific markers like CYP11A1.

-

Gene Expression: Testicular mRNA levels of genes involved in steroidogenesis (Star, Cyp11a1, Cyp17a1, Hsd3b1, Insl3) are quantified by qPCR.

-

Lipid Analysis: Testicular levels of triglycerides and free fatty acids are measured.

-

-

Signaling Pathways and Molecular Mechanisms

PFTrDA is believed to exert its toxic effects through the modulation of several key signaling pathways.

Disruption of the Hypothalamic-Pituitary-Gonadal (HPG) Axis

PFTrDA interferes with the normal functioning of the HPG axis, leading to hormonal imbalances. This is evidenced by altered levels of sex steroid hormones and the expression of related genes in both zebrafish and rats.

References

- 1. Perfluorodecanoic acid-induced oxidative stress and DNA damage investigated at the cellular and molecular levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Endocrine disruption effects of long-term exposure to perfluorodecanoic acid (PFDA) and this compound (PFTrDA) in zebrafish (Danio rerio) and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound inhibits fetal Leydig cell differentiation after in utero exposure in rats via increasing oxidative stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Manufacturing of Perfluorotridecanoic Acid (PFTrDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotridecanoic acid (PFTrDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a synthetic compound of significant interest due to its unique physicochemical properties and its persistence in the environment. This technical guide provides a comprehensive overview of the primary manufacturing processes for PFTrDA: electrochemical fluorination (ECF) and telomerization. This document details the underlying chemistry of these methods, presents plausible experimental protocols, and summarizes key data. Furthermore, it explores the interaction of PFTrDA with biological systems, specifically focusing on the peroxisome proliferator-activated receptor alpha (PPARα) signaling pathway, a key mechanism in its toxicological effects. Analytical techniques for the characterization and quantification of PFTrDA are also discussed.

Introduction

This compound (C₁₃HF₂₅O₂) is a fully fluorinated carboxylic acid characterized by a 13-carbon chain. The substitution of hydrogen atoms with fluorine imparts exceptional chemical and thermal stability, as well as surface-active properties. These characteristics have led to its use and investigation in various industrial and research applications. However, the strength of the carbon-fluorine bond also results in a high degree of environmental persistence, bioaccumulation, and potential toxicity, making a thorough understanding of its synthesis and biological interactions crucial for researchers and drug development professionals.

This guide focuses on the two principal industrial methods for the synthesis of PFTrDA and other PFCAs: Electrochemical Fluorination (the Simons Process) and Telomerization.

Synthesis and Manufacturing Processes

The industrial production of this compound predominantly relies on two established methodologies.

Electrochemical Fluorination (ECF)

Developed by Joseph H. Simons, the Simons Process is a cornerstone of organofluorine chemistry.[1] This method involves the electrolysis of a hydrocarbon precursor, in this case, tridecanoyl chloride or fluoride, in anhydrous hydrogen fluoride (aHF). The process replaces all carbon-hydrogen bonds with carbon-fluorine bonds.

Reaction Chemistry:

The overall reaction for the synthesis of perfluorotridecanoyl fluoride via ECF is as follows:

C₁₂H₂₅COCl + 26HF → C₁₂F₂₅COF + 26H₂ + HCl

The resulting perfluorotridecanoyl fluoride is then hydrolyzed to yield this compound:

C₁₂F₂₅COF + H₂O → C₁₂F₂₅COOH + HF

A key characteristic of the ECF process is that it can produce a mixture of linear and branched isomers, as well as shorter-chain PFCAs due to fragmentation and rearrangement during the highly energetic process.

Experimental Protocol: Electrochemical Fluorination of Tridecanoyl Chloride (Simons Process)

Objective: To synthesize perfluorotridecanoyl fluoride via electrochemical fluorination of tridecanoyl chloride, followed by hydrolysis to this compound.

Materials:

-

Tridecanoyl chloride (C₁₂H₂₅COCl)

-

Anhydrous hydrogen fluoride (aHF)

-

Deionized water

-

Sodium fluoride (NaF) (for scrubbing HF)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Simons ECF cell (typically made of Monel or nickel-plated steel) with a nickel anode and cathode pack

-

DC power supply

-

Cryostat or cooling system for the ECF cell

-

Gas scrubbers containing NaF and a basic solution (e.g., KOH)

-

Separatory funnel

-

Distillation apparatus

-

Rotary evaporator

-

Standard laboratory glassware (beakers, flasks, etc.)

-

Personal Protective Equipment (PPE) suitable for handling aHF (face shield, acid-resistant gloves, apron, and respiratory protection)

Procedure:

-

Cell Preparation: The ECF cell is thoroughly cleaned, dried, and assembled. The nickel electrode pack is installed. The system is purged with dry nitrogen to ensure anhydrous conditions.

-

Electrolyte Preparation: Anhydrous hydrogen fluoride is condensed into the pre-cooled ECF cell to the desired volume. A small amount of a conductivity additive, such as NaF, may be added.

-

Introduction of Starting Material: Tridecanoyl chloride is slowly introduced into the aHF electrolyte. The concentration of the organic substrate is typically kept low (e.g., 5-10 wt%) to maintain conductivity and minimize polymerization.

-

Electrolysis:

-

The cell is maintained at a low temperature, typically between 0°C and 20°C.

-

A constant voltage (typically 5-6 V) is applied across the electrodes.

-

The electrolysis is carried out for a duration calculated to provide the theoretical amount of charge (Faradays) required for complete fluorination.

-

Gaseous byproducts (H₂, HCl) are vented through a scrubbing system to neutralize acidic gases.

-

-

Product Isolation:

-

Upon completion of the electrolysis, the crude product phase, which is denser than aHF and immiscible, is drained from the bottom of the cell.

-

Residual aHF is carefully removed by evaporation under a stream of nitrogen or by distillation.

-

-

Hydrolysis:

-

The crude perfluorotridecanoyl fluoride is slowly and cautiously added to ice-cold deionized water with vigorous stirring in a well-ventilated fume hood. The hydrolysis reaction is exothermic.

-

The resulting solid this compound is insoluble in water and will precipitate.

-

-

Purification:

-

The solid PFTrDA is collected by filtration and washed with cold deionized water to remove residual HF.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., a fluorinated solvent or a mixture of organic solvents) or by distillation under reduced pressure.

-

-

Characterization: The final product is dried under vacuum and characterized by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point determination to confirm its identity and purity.

Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be carried out by trained personnel in a specialized facility with appropriate safety measures and emergency protocols in place.

Telomerization

Telomerization is another major industrial route for the synthesis of perfluorinated compounds. This free-radical chain reaction involves the reaction of a "telogen" (a molecule that provides the end groups) with a "taxogen" (a polymerizable olefin). For the synthesis of linear PFCAs, perfluoroalkyl iodides are common telogens, and tetrafluoroethylene (TFE) is the taxogen.[2]

Reaction Chemistry:

The synthesis of PFTrDA via telomerization is a multi-step process:

-

Telomerization: A perfluoroalkyl iodide (e.g., perfluoroethyl iodide, C₂F₅I) is reacted with multiple units of tetrafluoroethylene (TFE, CF₂=CF₂) to form a longer-chain perfluoroalkyl iodide. To obtain a 13-carbon chain, a perfluoroalkyl iodide with an odd number of carbons would be a more direct precursor, or a longer chain can be synthesized and then cleaved. A more common route involves creating a mixture of perfluoroalkyl iodides and then separating the desired chain length. C₂F₅I + n(CF₂=CF₂) → C₂F₅(CF₂)ₙI

-

Conversion to Intermediate: The resulting perfluoroalkyl iodide is then typically converted to a more reactive intermediate, such as a fluorotelomer alcohol (FTOH) or a fluorotelomer olefin (FTO).

-

Oxidation: The intermediate is then oxidized to yield the perfluorocarboxylic acid. For instance, fluorotelomer olefins can be oxidized using ozone.[2]

This process generally produces linear perfluoroalkyl chains.

Experimental Protocol: Telomerization followed by Oxidation (Conceptual)

Objective: To synthesize this compound via the telomerization of tetrafluoroethylene with a suitable perfluoroalkyl iodide, followed by conversion to an intermediate and subsequent oxidation.

Part 1: Synthesis of Perfluorododecyl Iodide (as a precursor)

Materials:

-

Perfluoroethyl iodide (C₂F₅I)

-

Tetrafluoroethylene (TFE)

-

Initiator (e.g., a peroxide or azo compound, or thermal initiation)

-

Solvent (e.g., a perfluorinated solvent)

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: The autoclave is charged with perfluoroethyl iodide and the solvent. The reactor is sealed and purged with nitrogen.

-

Reaction:

-

The reactor is heated to the desired temperature (e.g., 70-100°C for chemical initiation, or higher for thermal initiation).

-

TFE is fed into the reactor under pressure. The pressure is maintained at a constant level throughout the reaction.

-

The initiator, if used, is introduced to start the telomerization.

-

The reaction is allowed to proceed for several hours. The chain length of the resulting telomers is controlled by the molar ratio of TFE to the telogen.

-

-

Product Isolation and Purification:

-

After the reaction, the reactor is cooled, and unreacted TFE is vented.

-

The reaction mixture, containing a distribution of perfluoroalkyl iodides of varying chain lengths, is collected.

-

The desired perfluorododecyl iodide (C₁₂F₂₅I) is separated from the mixture by fractional distillation under reduced pressure.

-

Part 2: Conversion to this compound

This part is conceptually outlined as specific industrial processes are often proprietary. A common route involves conversion to a fluorotelomer alcohol followed by oxidation.

-

Ethoxylation: The perfluorododecyl iodide is reacted with ethylene and a suitable reagent to form the corresponding fluorotelomer alcohol (C₁₂F₂₅CH₂CH₂OH).

-

Oxidation: The fluorotelomer alcohol is then oxidized using a strong oxidizing agent (e.g., potassium permanganate or chromic acid) under appropriate conditions to cleave the terminal CH₂CH₂OH group and form the carboxylic acid, yielding this compound.

-

Purification: The resulting PFTrDA is purified by methods such as recrystallization or distillation.

Quantitative Data

Quantitative data for the industrial synthesis of PFTrDA is often proprietary. The following table provides representative data based on general knowledge of these processes.

| Parameter | Electrochemical Fluorination (ECF) | Telomerization |

| Starting Materials | Tridecanoyl chloride/fluoride, Anhydrous HF | Perfluoroalkyl iodide, Tetrafluoroethylene |

| Typical Yield | 30-60% (can be lower for specific long chains) | Generally higher for the telomerization step (>80%), but overall yield depends on subsequent conversion and oxidation steps. |

| Product Purity | Mixture of linear and branched isomers, and shorter-chain homologues. Requires extensive purification. | Primarily linear isomers. Purity of the final product depends on the efficiency of the oxidation and purification steps. |

| Key Process Conditions | Low temperature (0-20°C), Low voltage (5-6 V), Anhydrous HF electrolyte | High pressure, Elevated temperature, Free-radical initiator (optional) |

| Advantages | Direct conversion of hydrocarbon precursor. | Produces primarily linear isomers. |

| Disadvantages | Low yields, formation of isomers and byproducts, hazardous (aHF), high energy consumption. | Multi-step process, requires handling of gaseous TFE, potential for broad product distribution. |

Analytical Characterization

The identity and purity of synthesized PFTrDA are confirmed using a variety of analytical techniques.

| Analytical Method | Purpose | Typical Observations |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and identification in complex matrices.[3][4][5] | High sensitivity and selectivity, allowing for detection at trace levels. Fragmentation patterns confirm the structure. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment. | ¹⁹F NMR is particularly useful for confirming the perfluorinated chain structure. ¹H NMR confirms the presence of the carboxylic acid proton. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile derivatives (e.g., methyl esters). | Requires derivatization of the carboxylic acid group. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Characteristic absorptions for C-F bonds and the carboxylic acid group (C=O and O-H stretching). |

| Melting Point Analysis | Purity assessment. | A sharp melting point range indicates high purity. |

Biological Interactions: PPARα Signaling Pathway

This compound, like other long-chain PFCAs, is known to interact with nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs).[6][7][8][9][10] The activation of PPARα is a key initiating event in the toxicological pathway of these compounds, leading to effects on lipid metabolism and other cellular processes.[2][7][9]

Diagram: PFTrDA Activation of the PPARα Signaling Pathway

Caption: PFTrDA activation of the PPARα signaling pathway.

Experimental Workflow and Logic

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of PFTrDA.

Diagram: Synthesis and Analysis Workflow for PFTrDA

Caption: General workflow for the synthesis and analysis of PFTrDA.

Conclusion

The synthesis and manufacturing of this compound are complex processes that require specialized equipment and expertise, particularly due to the hazardous nature of the reagents involved. Electrochemical fluorination and telomerization represent the primary industrial routes, each with distinct advantages and disadvantages regarding product characteristics and process complexity. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is essential for interpreting toxicological data and for the potential development of related fluorinated compounds. The interaction of PFTrDA with the PPARα signaling pathway highlights a key molecular mechanism underlying its biological effects and underscores the importance of continued research into the structure-activity relationships of perfluorinated compounds.

References

- 1. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

- 3. lcms.cz [lcms.cz]

- 4. fda.gov [fda.gov]

- 5. epa.gov [epa.gov]

- 6. Activation of mouse and human peroxisome proliferator-activated receptors (alpha, beta/delta, gamma) by perfluorooctanoic acid and perfluorooctane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Perfluorooctanoic acid activates multiple nuclear receptor pathways and skews expression of genes regulating cholesterol homeostasis in liver of humanized PPARα mice fed an American diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 10. Peroxisome proliferator-activated receptors, coactivators, and downstream targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Perfluorotridecanoic Acid (PFTrDA): A Comprehensive Technical Guide to its Environmental Presence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorotridecanoic acid (PFTrDA) is a long-chain per- and polyfluoroalkyl substance (PFAS) characterized by a fully fluorinated 13-carbon chain. Its chemical stability and widespread use in industrial and consumer products have led to its ubiquitous presence in the environment. This technical guide provides an in-depth overview of the environmental sources and occurrence of PFTrDA, detailed experimental protocols for its analysis in environmental matrices, and an exploration of its toxicological effects, with a focus on endocrine disruption. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized using diagrams to facilitate understanding.

Environmental Sources of PFTrDA

PFTrDA, like other PFAS, is not naturally occurring and its presence in the environment is a direct result of anthropogenic activities. The primary sources of PFTrDA contamination include:

-

Industrial Manufacturing and Use: PFTrDA can be an intended product, a byproduct, or an impurity in the manufacturing of other fluorochemicals.[1] Industries involved in the production of fluoropolymers, surfactants, and stain- and water-resistant coatings are significant sources.

-

Aqueous Film-Forming Foams (AFFF): Historically used for firefighting training and extinguishing petroleum-based fires, AFFF formulations can contain a complex mixture of PFAS, including PFTrDA.[2] Areas associated with firefighting training, airports, and military installations are often heavily contaminated.

-

Wastewater Treatment Plants (WWTPs): WWTPs receive influent from various industrial, commercial, and residential sources containing PFAS. While treatment processes can transform some PFAS precursors, they are generally ineffective at removing persistent compounds like PFTrDA, which can then be discharged into surface waters or accumulate in biosolids.[3]

-

Landfills: The disposal of consumer and industrial products containing PFTrDA in landfills can lead to the contamination of leachate, which may then impact groundwater and surrounding surface water.

-

Atmospheric Deposition: Volatile PFAS precursors can be transported long distances in the atmosphere and subsequently degrade to form persistent compounds like PFTrDA, leading to their presence in remote environments.

Occurrence of PFTrDA in Environmental Matrices

Due to its persistence and mobility, PFTrDA has been detected in a wide range of environmental compartments across the globe.

Water

PFTrDA is frequently detected in both surface water and groundwater. Concentrations can vary significantly depending on the proximity to known contamination sources.

Table 1: Occurrence of PFTrDA in Water

| Water Body Type | Location | Concentration Range (ng/L) | Reference |

| Surface Water | Delaware River, USA | Reduced from an average of 447.63 ng/L in 2019 | [4] |

| Groundwater | Various locations, USA | Not detected to >10 ng/L | [4] |

Soil and Sediment

Soil and sediment act as significant sinks for PFTrDA due to its potential for adsorption to organic matter.

Table 2: Occurrence of PFTrDA in Soil and Sediment

| Matrix | Location | Concentration Range (µg/kg) | Reference |

| Soil | Near fluorochemical industries, Lyon, France | 0.03 - 47.6 | [5] |

| Sediment | Wadeable streams, Switzerland | Method detection limit: 0.001 - 0.020 ng/g d.w. | [3] |

Biota

The bioaccumulative nature of PFTrDA leads to its detection in various organisms, from invertebrates to top predators, including humans.

Table 3: Occurrence of PFTrDA in Biota

| Organism | Tissue | Location | Concentration Range | Reference |

| American Alligator | Blood Serum | Cape Fear River, NC, USA | Elevated levels detected | [6] |

| Fish | Not specified | Not specified | Frequently detected | [7] |

| Humans | Blood Serum | Various | Detected in numerous studies | [8] |

Experimental Protocols for PFTrDA Analysis

The accurate quantification of PFTrDA in environmental samples requires robust analytical methods capable of detecting low concentrations in complex matrices. The following protocol is a detailed methodology for the analysis of PFTrDA in soil and sediment, based on established techniques such as solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation and Extraction from Soil/Sediment

This protocol is adapted from methodologies outlined in EPA Method 1633 and other cited literature.[1][9][10]

Workflow for PFTrDA Analysis in Soil and Sediment

References

- 1. epa.gov [epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. sednet.org [sednet.org]

- 4. cem.de [cem.de]

- 5. mdpi.com [mdpi.com]

- 6. Identification of molecular initiating events and key events leading to endocrine disrupting effects of PFOA: Integrated molecular dynamic, transcriptomic, and proteomic analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. well-labs.com [well-labs.com]

- 9. oklahoma.gov [oklahoma.gov]

- 10. Endocrine disruption effects of long-term exposure to perfluorodecanoic acid (PFDA) and this compound (PFTrDA) in zebrafish (Danio rerio) and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioaccumulation and Biotransformation of Perfluorotridecanoic Acid (PFTrDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorotridecanoic acid (PFTrDA) is a long-chain perfluoroalkyl carboxylic acid (PFCA) characterized by a fully fluorinated 13-carbon chain. This chemical structure imparts high stability and resistance to degradation, leading to its persistence in the environment and bioaccumulation in living organisms. Understanding the bioaccumulation and biotransformation of PFTrDA is critical for assessing its toxicological risk and for the development of strategies to mitigate its potential adverse health effects. This technical guide provides a comprehensive overview of the current scientific understanding of PFTrDA's behavior in organisms, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Bioaccumulation of PFTrDA

PFTrDA, like other long-chain PFCAs, has a high potential for bioaccumulation, meaning it can accumulate in organisms at concentrations higher than in the surrounding environment. This process is driven by its chemical properties, including its hydrophobicity and affinity for proteins.

Quantitative Bioaccumulation Data

Quantitative data on the bioaccumulation of PFTrDA, such as specific Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF), are limited in the scientific literature. However, studies have reported tissue-specific concentrations in various wildlife, indicating its propensity to accumulate. The following tables summarize available quantitative data on PFTrDA concentrations in different organisms and tissues.

Table 1: Concentration of PFTrDA in Tissues of Marine Mammals

| Species | Tissue | Concentration (ng/g wet weight) | Location | Reference |

| White-beaked dolphin | Muscle | 5.0 (mean) | St. Lawrence Estuary and Gulf, Canada | [1] |

| White-sided dolphin | Muscle | 4.5 (mean) | St. Lawrence Estuary and Gulf, Canada | [1] |

| Hooded seal | Muscle | 3.5 (mean) | St. Lawrence Estuary and Gulf, Canada | [1] |

| True's beaked whale | Muscle | 2.1 (mean) | St. Lawrence Estuary and Gulf, Canada | [1] |

| Harbor porpoise | Muscle | High levels detected | St. Lawrence Estuary and Gulf, Canada | [1] |

| North Atlantic pilot whale | Brain | Present (PFTrA represented 43% of total PFAS) | North Atlantic | [2] |

Table 2: Concentration of PFTrDA in Tissues of Seabirds

| Species | Tissue | Concentration (ng/g) | Location | Reference |

| Juvenile seabirds | Lungs | 19 (mean) | Massachusetts Bay, USA | [3] |

| Juvenile seabirds | Brain | 19 (mean) | Massachusetts Bay, USA | [3] |

Table 3: Trophic Magnification of PFTrDA

| Food Web | Trophic Magnification Factor (TMF) | Finding | Reference |

| Terrestrial Avian Food Web | > 1 | Biomagnified | [4] |

It is important to note that BAF and BCF values can vary significantly depending on the species, tissue, exposure route, and environmental conditions. Further research is needed to establish definitive BAF and BCF values for PFTrDA across a wider range of organisms.

Biotransformation of PFTrDA

Current scientific evidence strongly suggests that long-chain perfluoroalkyl carboxylic acids, including PFTrDA, are highly resistant to biotransformation in organisms.[5][6] Their chemical structure, characterized by the strength of the carbon-fluorine bond, makes them recalcitrant to metabolic breakdown.

The primary focus of biotransformation studies related to long-chain PFCAs has been on the degradation of their precursors. Many polyfluoroalkyl substances can be transformed through biological processes into persistent terminal PFCAs like PFTrDA.

Experimental Protocols

The accurate quantification of PFTrDA in biological matrices is essential for bioaccumulation studies. The following provides a generalized experimental protocol based on methods cited in the literature for the analysis of PFCAs in tissues.

Sample Preparation and Extraction (Adapted from Fish and Seabird Tissue Analysis)

-

Homogenization: A known weight of the tissue sample (e.g., 0.15 g of liver) is homogenized.[7]

-

Extraction: The homogenized sample is extracted with an organic solvent, typically methanol or acetonitrile.[7][8] An internal standard (e.g., a ¹³C-labeled PFTrDA) is added to correct for matrix effects and recovery losses.

-

Cleanup: The extract is subjected to a cleanup step to remove interfering substances such as lipids and proteins. This can be achieved using solid-phase extraction (SPE) with cartridges like Oasis WAX or HybridSPE®.[7][8]

-

Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., methanol/water mixture) for analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common analytical technique for the quantification of PFAS due to its high sensitivity and selectivity.

-

Chromatographic Separation: The reconstituted extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate PFTrDA from other compounds in the sample. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate in water) and an organic component (e.g., methanol) is employed.[7][9]

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for PFTrDA and its labeled internal standard are monitored.[7][9]

Signaling Pathway Interactions: PPARα Activation

Long-chain PFCAs, including PFTrDA, have been shown to interact with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[10][11] PPARα is a key regulator of lipid metabolism and its activation can lead to a cascade of downstream effects. A recent study specifically suggests that PFTrDA may regulate fatty acid metabolism and impact the PPAR signaling pathway, potentially leading to metabolic disorders.[10]

The activation of PPARα by PFTrDA can lead to increased expression of genes involved in fatty acid transport and oxidation. While this is a normal physiological process, chronic activation by persistent compounds like PFTrDA may contribute to adverse effects such as hepatotoxicity.

Conclusion

This compound is a persistent and bioaccumulative compound that has been detected in a variety of organisms. While specific BAF and BCF values are not yet well-established, available data on tissue concentrations confirm its tendency to accumulate, particularly in protein-rich tissues. Current evidence indicates that PFTrDA is resistant to biotransformation, with its presence in organisms primarily resulting from direct exposure and the metabolism of precursor compounds. One of the key molecular initiating events for the toxicity of long-chain PFCAs is the activation of the PPARα signaling pathway, a mechanism in which PFTrDA is also implicated. Further research is necessary to fully elucidate the quantitative aspects of PFTrDA bioaccumulation, its potential for trophic transfer in different ecosystems, and the long-term consequences of its interaction with biological signaling pathways. The experimental protocols outlined in this guide provide a foundation for researchers to conduct further investigations into the environmental fate and toxicological profile of this persistent organic pollutant.

References

- 1. Frontiers | Occurrence of 80 per and polyfluorinated alkyl substances (PFAS) in muscle and liver tissues of marine mammals of the St. Lawrence Estuary and Gulf, Quebec, Canada [frontiersin.org]

- 2. sunderlandlab.org [sunderlandlab.org]

- 3. Tissue-specific distribution of legacy and novel per- and polyfluoroalkyl substances in juvenile seabirds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Developing Methods for Assessing Trophic Magnification of Perfluoroalkyl Substances within an Urban Terrestrial Avian Food Web - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PFAS Biotransformation Pathways: A Species Comparison Study | MDPI [mdpi.com]

- 6. Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and Validation of an LC-MS/MS Method for the Ultra-Trace Analysis of Pacific Ciguatoxins in Fish - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the mechanism of PFTrDA on human hepatic metabolic diseases based on network toxicology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Environmental Persistence and Mobility of Perfluorotridecanoic Acid (PFTrDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 23, 2025

Executive Summary

Perfluorotridecanoic acid (PFTrDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a synthetic compound of significant environmental concern due to its exceptional persistence, bioaccumulative potential, and widespread distribution. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of PFTrDA. It is intended to serve as a resource for researchers, scientists, and drug development professionals who require a detailed understanding of this contaminant. This document summarizes key physicochemical properties, environmental partitioning behavior, degradation pathways, and bioaccumulation potential. Detailed experimental protocols for the analysis of PFTrDA in environmental matrices are also provided, alongside visualizations of its impact on biological signaling pathways.

Physicochemical Properties and Environmental Partitioning

The environmental behavior of PFTrDA is largely dictated by its unique chemical structure, which features a fully fluorinated thirteen-carbon chain and a terminal carboxylic acid group. This structure imparts high chemical and thermal stability, as well as surfactant properties. Key physicochemical data are summarized in Table 1.

Table 1: Physicochemical Properties of this compound (PFTrDA)

| Property | Value | Reference |

| Molecular Formula | C₁₃HF₂₅O₂ | [1] |

| Molecular Weight | 664.1 g/mol | [1] |

| Melting Point | Not available | |

| Water Solubility | Low (specific value not available) | |

| Vapor Pressure | Low (specific value not available) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 8.3 (Predicted) | [1] |

| Log Kₒc (Soil Organic Carbon-Water Partitioning Coefficient) | ~4.5 - 5.1 (Estimated)¹ |

¹The Log Kₒc for PFTrDA is estimated based on the general observation that for each additional CF₂ group, the Log Kₒc for PFCAs increases by approximately 0.50 to 0.60 log units. Starting from a Log Kₒc of ~2.0 for Perfluorooctanoic acid (PFOA, C8), the estimated value for a C13 compound is calculated.

Environmental Fate and Transport

PFTrDA is highly persistent in the environment and is resistant to biodegradation, hydrolysis, and photolysis. Its fate and transport are governed by partitioning processes between water, soil, sediment, and biota.

Sorption to Soil and Sediment

Due to its long fluorinated chain, PFTrDA exhibits a strong tendency to sorb to organic matter in soil and sediment. This process is primarily driven by hydrophobic interactions between the fluorinated tail and organic carbon, as well as electrostatic interactions with mineral surfaces. The high estimated Log Kₒc value suggests that PFTrDA will be relatively immobile in soils with high organic carbon content, leading to its accumulation in this environmental compartment.

Long-Range Transport

Despite its low volatility, PFTrDA can undergo long-range atmospheric transport. This occurs primarily through its association with sea spray aerosols. Once in the atmosphere, it can be transported over vast distances before being deposited in remote environments, including the Arctic.

Degradation Pathways

Under typical environmental conditions, PFTrDA is exceptionally resistant to degradation. However, under specific laboratory conditions, some degradation has been observed.

Ultrasonic Degradation: Studies have shown that high-frequency ultrasound can induce the degradation of PFTrDA in aqueous solutions. This process is believed to occur through the formation of hydroxyl radicals and pyrolysis within collapsing cavitation bubbles.

Table 2: Degradation Data for this compound (PFTrDA)

| Degradation Process | Rate Constant | Conditions | Reference |

| Ultrasonic Degradation | Pseudo-first-order rate constant available | High-frequency ultrasound |

It is important to note that these degradation methods are energy-intensive and their applicability for large-scale environmental remediation is currently limited.

Bioaccumulation and Biomagnification

PFTrDA has a high potential for bioaccumulation in aquatic and terrestrial organisms. Its long, lipophilic fluorinated tail facilitates its partitioning into biological tissues.

Table 3: Bioaccumulation Data for this compound (PFTrDA) and Related Compounds

| Parameter | Value | Species | Tissue | Reference |

| Log Bioaccumulation Factor (BAF) | 3.1 - 5.2 | Fish | Not specified | |

| Log Bioaccumulation Factor (BAF) | 2.1 - 5.0 | Fish | Muscle and Liver | [2] |

Studies have shown that the bioaccumulation of PFCAs increases with the length of the perfluorinated carbon chain. PFTrDA, being a long-chain PFCA, is therefore expected to exhibit significant bioaccumulation. It has been detected in various wildlife, including fish and marine mammals.[2] There is also evidence to suggest that PFTrDA can biomagnify in food webs.

Experimental Protocols

Accurate and sensitive analytical methods are essential for understanding the environmental fate and transport of PFTrDA. The following sections provide detailed methodologies for key experiments.

Analysis of PFTrDA in Water by LC-MS/MS

Objective: To quantify the concentration of PFTrDA in water samples.

Methodology:

-

Sample Collection: Collect water samples in polypropylene bottles. To minimize the risk of contamination, avoid using any materials containing fluoropolymers (e.g., Teflon™).

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Add a surrogate internal standard (e.g., ¹³C-labeled PFTrDA) to a known volume of the water sample (e.g., 250 mL).

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol followed by deionized water.

-

Load the water sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a solution of acetic acid in water to remove interferences.

-

Elute the PFTrDA from the cartridge using a basic methanol solution (e.g., 0.1% ammonium hydroxide in methanol).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol/water.

-

-

Instrumental Analysis (LC-MS/MS):

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Ammonium acetate in water.

-

Mobile Phase B: Methanol.

-

Gradient elution to separate PFTrDA from other compounds.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PFTrDA and its labeled internal standard.

-

-

-

Quantification: Create a calibration curve using a series of PFTrDA standards. Quantify the PFTrDA concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.

Extraction of PFTrDA from Soil and Sediment

Objective: To extract PFTrDA from soil and sediment samples for subsequent analysis.

Methodology:

-

Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.

-

Extraction:

-

Weigh a known amount of the dried sample (e.g., 5 g) into a polypropylene centrifuge tube.

-

Add a surrogate internal standard.

-

Add an extraction solvent, typically a mixture of methanol and water or acetonitrile.

-

Shake or sonicate the sample for a specified period to facilitate extraction.

-

Centrifuge the sample to separate the solid and liquid phases.

-

-

Cleanup (Solid-Phase Extraction - SPE):

-

Take an aliquot of the supernatant and dilute it with water.

-

Perform SPE cleanup using a WAX cartridge as described in the water analysis protocol.

-

-

Analysis: Analyze the final extract using LC-MS/MS as described for water samples.

Laboratory Fish Bioaccumulation Study

Objective: To determine the bioconcentration factor (BCF) of PFTrDA in a model fish species.

Methodology:

-

Acclimation: Acclimate the test fish (e.g., zebrafish, Danio rerio) to laboratory conditions in clean, PFAS-free water.

-

Exposure Phase:

-

Expose a group of fish to a constant, sublethal concentration of PFTrDA in the water for a specified period (e.g., 28 days). Maintain a control group in clean water.

-

Monitor water quality parameters (pH, temperature, dissolved oxygen) regularly.

-

At predetermined time points, collect water and fish samples from the exposure and control groups.

-

-

Depuration Phase:

-

After the exposure phase, transfer the remaining exposed fish to clean, PFTrDA-free water.

-

Continue to collect fish samples at regular intervals to determine the depuration rate.

-

-

Sample Analysis:

-

Analyze the water samples for PFTrDA concentration as described in the water analysis protocol.

-

Homogenize the fish tissue and extract PFTrDA using a suitable method (e.g., solvent extraction followed by SPE cleanup).

-

Analyze the fish tissue extracts by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the BCF as the ratio of the PFTrDA concentration in the fish tissue to the concentration in the water at steady-state.

-

Determine the uptake and depuration rate constants by fitting the data to a kinetic model.

-

Signaling Pathway Disruptions

PFTrDA has been shown to interfere with critical biological signaling pathways, highlighting its potential for toxicological effects.

Thyroid Hormone Synthesis Disruption

In vivo studies using zebrafish have demonstrated that exposure to PFTrDA can disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to an upregulation of genes involved in thyroid hormone synthesis.[3] This suggests that PFTrDA may interfere with the negative feedback mechanisms that regulate thyroid hormone production.

Caption: PFTrDA-induced disruption of the thyroid hormone synthesis pathway.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Long-chain PFCAs, including PFTrDA, are known activators of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by PFTrDA can lead to a cascade of downstream effects, including the regulation of genes involved in fatty acid oxidation.

Caption: Activation of the PPARα signaling pathway by PFTrDA.

Conclusion

This compound is a highly persistent and bioaccumulative environmental contaminant. Its unique physicochemical properties result in complex environmental partitioning and the potential for long-range transport. While resistant to natural degradation processes, some advanced oxidation techniques have shown promise in laboratory settings. The propensity of PFTrDA to bioaccumulate and disrupt critical biological signaling pathways underscores the need for continued research into its environmental fate, transport, and toxicological effects. The experimental protocols and pathway diagrams provided in this guide offer a foundation for further investigation and risk assessment of this challenging environmental contaminant.

References

The Environmental Persistence of PFTrDA: An In-depth Technical Guide on a Molecule Built to Last

Researchers, scientists, and drug development professionals are increasingly encountering a class of synthetic compounds known for their exceptional stability: per- and polyfluoroalkyl substances (PFAS). Among these, Perfluoro(2,5,8,11-tetramethyl-3,6,9,12-tetraoxatetradecanoic) acid (PFTrDA) stands out due to its complex structure. However, a deep dive into the scientific literature reveals a significant knowledge gap regarding its specific environmental degradation pathways. While extensive research exists for more common PFAS like PFOA and PFOS, data on PFTrDA's fate in the environment remains scarce. This guide synthesizes the available information on long-chain PFAS to infer the likely environmental behavior of PFTrDA, highlighting its presumed high resistance to degradation.

Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals characterized by a fully fluorinated carbon chain. This structure gives them unique and desirable properties, including resistance to heat, water, and oil, leading to their use in a wide array of industrial and consumer products. However, the very carbon-fluorine bond that imparts these properties also makes them incredibly resistant to environmental degradation. As a result, PFAS are often referred to as "forever chemicals."[1][2][3]

Abiotic Degradation Pathways: A Tale of Resilience

Abiotic degradation processes, which involve non-biological factors, are generally ineffective at breaking down long-chain PFAS under typical environmental conditions.

Photolysis: Direct photolysis, the breakdown of compounds by light, is not a significant degradation pathway for PFCAs in the environment.[1][6] While some studies have shown that photolysis can occur under specific laboratory conditions, such as the use of short-wavelength UV light (far-UVC at 222 nm), these conditions are not representative of the natural environment.[7][8] The strong carbon-fluorine bonds in PFTrDA are highly resistant to the wavelengths of sunlight that reach the Earth's surface.

Hydrolysis: Hydrolysis, the reaction with water, is also not a significant degradation pathway for PFTrDA.[1] The fluorine atoms shield the carbon backbone from attack by water molecules.

Thermal Degradation: High temperatures are required to break down PFAS. While thermal treatment methods like incineration can be effective, these are engineered processes and do not represent a natural environmental degradation pathway.[9]

Biotic Degradation: A Formidable Challenge for Microbes

The microbial degradation of PFAS is a topic of intense research, but progress has been limited, particularly for perfluorinated compounds like PFTrDA.[10][11][12] The high stability of the C-F bond and the electron-withdrawing nature of the fluorine atoms make it very difficult for microbial enzymes to attack the molecule.

While some studies have shown that certain microorganisms can biodegrade some polyfluorinated substances (which contain some non-fluorinated carbon atoms), the complete defluorination of perfluorinated compounds by microorganisms in the environment is considered to be a very slow process, if it occurs at all.[13][14] For long-chain PFCAs, the general consensus is that they are highly resistant to microbial degradation.[1]

General Degradation Pathway for Long-Chain PFCAs

Due to the lack of specific data for PFTrDA, a generalized degradation pathway for long-chain PFCAs is presented below. This is a hypothetical representation based on the limited degradation observed for other similar compounds under specific, often harsh, experimental conditions, which typically involves the shortening of the perfluoroalkyl chain one or two carbons at a time. It is important to note that these pathways are not considered to occur at any significant rate in the natural environment.

Caption: A generalized and hypothetical degradation pathway for a long-chain PFCA.

Experimental Methodologies for Studying PFAS Degradation

The study of PFAS degradation is challenging due to their persistence and the low concentrations often found in the environment. The following workflow outlines the general experimental approach used in laboratory studies.

Caption: A general experimental workflow for studying PFAS degradation in the laboratory.

Key Experimental Protocols

Detailed experimental protocols for PFTrDA degradation are not available. However, general methods for other PFAS can be adapted.

-

Sample Preparation: Environmental samples (water, soil, sediment) are collected and spiked with a known concentration of the PFAS of interest. For biotic degradation studies, microbial cultures may be used.

-

Incubation: Samples are incubated under controlled conditions (e.g., temperature, pH, light exposure, aerobic/anaerobic conditions) for a specific period.

-

Extraction: The PFAS and any potential degradation products are extracted from the sample matrix. Solid-phase extraction (SPE) is a common technique for water samples.

-

Analysis: The extracts are analyzed using highly sensitive analytical instrumentation, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[15][16][17][18][19] This technique allows for the quantification of the parent PFAS compound and the identification of potential degradation products.

Quantitative Data on Long-Chain PFCA Degradation

Specific quantitative data on the degradation rates of PFTrDA in the environment is not available in the reviewed literature. The table below presents a summary of the general persistence of long-chain PFCAs.

| Degradation Process | Environmental Relevance for Long-Chain PFCAs | General Observations |

| Photolysis | Low | Negligible under natural sunlight conditions.[1] |

| Hydrolysis | Low | Highly resistant to hydrolysis.[1] |

| Biodegradation | Very Low | Considered non-biodegradable under most environmental conditions.[1][12] |

Conclusion: A Persistent Environmental Contaminant

Based on the available scientific literature for long-chain per- and polyfluoroalkyl substances, it can be concluded that PFTrDA is an extremely persistent compound in the environment. The abiotic and biotic degradation pathways that effectively break down many other organic pollutants are largely ineffective against PFTrDA due to the strength of the carbon-fluorine bond. Its complex structure likely contributes to this high level of recalcitrance. The lack of specific degradation data for PFTrDA underscores a critical research need. Understanding the environmental fate of this and other emerging PFAS is essential for assessing their long-term risks to the environment and human health. Future research should focus on elucidating the specific degradation pathways and rates of PFTrDA under various environmental conditions.

References

- 1. Perfluorodecanoic acid - Wikipedia [en.wikipedia.org]

- 2. Toxicological Review of Perfluorodecanoic Acid (PFDA) and Related Salts (Interagency Science Discussion Draft, 2024) | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 5. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photo enhanced degradation of polyfluoroalkyl and perfluoroalkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation and Defluorination of Per- and Polyfluoroalkyl Substances by Direct Photolysis at 222 nm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A review of microbial degradation of perfluorinated and polyfluoroalkyl substances (PFAS) during waste biotransformation processes: influencing factors and alleviation measures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bacterial degradation of perfluoroalkyl acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. librarysearch.uwtsd.ac.uk [librarysearch.uwtsd.ac.uk]

- 15. Challenges in PFAS Postdegradation Analysis: Insights from the PFAS-CTAB Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pub.norden.org [pub.norden.org]

- 18. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 19. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water [mdpi.com]

Perfluorotridecanoic Acid (PFTrDA) in Aqueous Film-Forming Foams (AFFF): A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Perfluorotridecanoic acid (PFTrDA), a long-chain perfluoroalkyl carboxylic acid (PFCA), is a member of the broader class of per- and poly-fluoroalkyl substances (PFAS). Due to their unique surfactant properties and thermal stability, PFAS have been key components in aqueous film-forming foams (AFFF) used for extinguishing flammable liquid fires. This technical guide provides a comprehensive overview of PFTrDA in the context of AFFF, focusing on its presence, analytical methodologies for its detection, and its potential biological effects, particularly as an endocrine disruptor.

Data Presentation: PFTrDA in AFFF Formulations

The presence of long-chain PFCAs, including PFTrDA, in AFFF formulations has been a subject of environmental and health concern. While comprehensive quantitative data for PFTrDA across a wide range of AFFF products remains limited in publicly available literature, evidence confirms its presence in certain formulations. Legacy AFFF, produced before the voluntary phase-out of long-chain PFAS, are more likely to contain PFTrDA as a component of the complex mixture of fluorinated surfactants. Modern AFFF formulations have shifted towards shorter-chain PFAS, however, the potential for long-chain PFAS like PFTrDA to be present as impurities or byproducts still exists.

A 2020 report by the Environmental Protection Agency of Ireland identified this compound (PFTrDA) in several AFFF brands.[1] The following table summarizes these findings, although specific concentrations were not provided in the report.

| AFFF Brand/Type (as identified in the report) | This compound (PFTrDA) Presence |

| Ansul AFFF Ansulite® | Identified |

| 3M Lightwater | Identified |

| Fomtec Arc 3x3 | Identified |

| Towalex 3x3 | Identified |

| Towalex 3% master | Identified |

Note: This table indicates the qualitative identification of PFTrDA and does not imply concentration levels.

Experimental Protocols

Accurate detection and quantification of PFTrDA in complex matrices like AFFF require sophisticated analytical techniques. The primary method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, studies on the biological effects of PFTrDA utilize specific toxicological assays.

Analysis of PFTrDA in AFFF by LC-MS/MS

The following protocol provides a generalized procedure for the analysis of PFTrDA in AFFF concentrates. Specific parameters may require optimization based on the instrumentation and the specific AFFF formulation.

1. Sample Preparation:

-

Due to the high concentration of PFAS in AFFF, a significant dilution is necessary. A typical starting point is a 1:100,000 dilution of the AFFF concentrate with methanol.

-

A known concentration of an isotopically labeled internal standard, such as ¹³C₄-PFTrDA, is added to the diluted sample to correct for matrix effects and variations in instrument response.

2. Solid Phase Extraction (SPE) Cleanup (if necessary):

-

For complex AFFF matrices that may cause significant interference, a solid-phase extraction cleanup step can be employed. A weak anion exchange (WAX) cartridge is commonly used.

-

The diluted sample is loaded onto the conditioned WAX cartridge.

-

Interfering substances are washed from the cartridge using a series of solvents, such as acetic acid and methanol.

-

The target analytes, including PFTrDA, are then eluted from the cartridge using a basic methanol solution (e.g., 0.1% ammonium hydroxide in methanol).

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

An aliquot of the prepared sample is injected into a liquid chromatograph.

-

Separation is typically achieved using a C18 reversed-phase column.

-

A gradient elution program is used with a mobile phase consisting of two solvents, typically water with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). This allows for the separation of PFTrDA from other PFAS and matrix components.

-

-

Tandem Mass Spectrometry:

-

The eluent from the LC column is introduced into the mass spectrometer, which is operated in negative electrospray ionization (ESI-) mode.

-

The mass spectrometer is set to monitor for specific precursor and product ion transitions for both native PFTrDA and the labeled internal standard. This is known as Multiple Reaction Monitoring (MRM).

-

Quantification is performed by comparing the peak area of the native PFTrDA to that of the isotopically labeled internal standard.

-

Zebrafish Endocrine Disruption Assay for PFTrDA

The following protocol outlines a long-term exposure study to assess the endocrine-disrupting effects of PFTrDA in zebrafish (Danio rerio), based on published research.[2]

1. Animal Husbandry and Exposure:

-

Adult zebrafish are maintained under standard laboratory conditions.

-

Fertilized embryos are collected and exposed to various concentrations of PFTrDA (e.g., 0, 10, 100, 1000 µg/L) in a semi-static renewal system for an extended period, such as 120 days post-fertilization.

-

The exposure medium is partially renewed daily to maintain the desired PFTrDA concentrations and water quality.

2. Sample Collection and Analysis:

-

At the end of the exposure period, fish are euthanized, and tissues (e.g., brain, gonad, liver) are collected.

-

Whole-body homogenates or specific tissues are used for hormone analysis and gene expression studies.

3. Hormone Analysis (ELISA):

-

Concentrations of key sex steroid hormones, such as testosterone (T) and 17β-estradiol (E2), are measured in the tissue homogenates using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4. Gene Expression Analysis (qPCR):

-

Total RNA is extracted from the collected tissues.

-

The RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time PCR (qPCR) is performed to measure the expression levels of target genes involved in the hypothalamic-pituitary-gonadal (HPG) axis. Key genes include:

-

vitellogenin 1 (vtg1)

-

cytochrome P450, family 19, subfamily A, polypeptide 1b (cyp19a1b - brain aromatase)

-

cytochrome P450, family 11, subfamily A, polypeptide 1 (cyp11a1)

-

-

Gene expression levels are normalized to a reference gene (e.g., β-actin) and expressed as a fold change relative to the control group.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to PFTrDA in AFFF.

References

Presence of Perfluorotridecanoic Acid (PFTrDA) in Human Blood and Tissue: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of Perfluorotridecanoic Acid (PFTrDA) presence in human biological matrices. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the bioaccumulation, toxicokinetics, and potential health effects of this long-chain per- and polyfluoroalkyl substance (PFAS).

Quantitative Data on PFTrDA Presence

PFTrDA, a long-chain perfluoroalkyl carboxylic acid (PFCA), has been detected in various human biological samples, indicating widespread exposure. The following tables summarize quantitative data from scientific literature on PFTrDA concentrations in human blood and tissues. Due to the persistent and bioaccumulative nature of long-chain PFAS, these compounds are frequently found in human biomonitoring studies.[1][2]

Table 1: Concentration of PFTrDA in Human Blood and Serum

| Matrix | Population/Study Cohort | Mean/Median Concentration (ng/mL) | Range of Concentration (ng/mL) | Detection Frequency (%) | Reference |

| Serum | General population, China | Not specified | Not specified | >70% | [2] |

| Serum | General population, Global (various studies) | Not specified | Not specified | Detected | [1] |

| Blood Plasma | General population, Thailand | Not specified for PFTrDA | <0.49–2.72 (for PFOA) | >85% (for PFOS/PFOA) | [3] |

| Serum | Industrialized region, China | Not specified for PFTrDA | Not specified | >99% (for 7 major PFAS) | [4] |

Table 2: Concentration of PFTrDA in Human Tissues

| Tissue | Population/Study Cohort | Mean/Median Concentration (ng/g wet weight) | Range of Concentration (ng/g wet weight) | Detection Frequency (%) | Reference |

| Liver | Autopsy samples, Spain | Detected, but specific value not provided in abstract | Not specified | Confirmed in all tissues | [5][6] |

| Kidney | Autopsy samples, Spain | Detected, but specific value not provided in abstract | Not specified | Confirmed in all tissues | [5][6] |

| Lung | Autopsy samples, Spain | Detected, but specific value not provided in abstract | Not specified | Confirmed in all tissues | [5][6] |

| Brain | Autopsy samples, Spain | Detected, but specific value not provided in abstract | Not specified | Confirmed in all tissues | [5][6][7] |

| Bone | Autopsy samples, Spain | Detected, but specific value not provided in abstract | Not specified | Confirmed in all tissues | [5][6] |

Experimental Protocols

The accurate quantification of PFTrDA in human samples is critical for exposure assessment and toxicological studies. The most common analytical technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction (SPE) for sample cleanup and concentration.[6][8][9]

Protocol 1: Extraction and Analysis of PFTrDA from Human Serum

This protocol is a generalized procedure based on common methodologies described in the literature.[6][8][9][10][11]

1. Sample Preparation:

- Thaw frozen human serum samples at room temperature.

- Vortex the samples to ensure homogeneity.

2. Protein Precipitation:

- To 100 µL of serum, add 100 µL of acetonitrile (ACN) to precipitate proteins.[6]

- Add an internal standard solution containing isotopically labeled PFTrDA (e.g., ¹³C-PFTrDA) to the sample for quantification by isotope dilution.

- Vortex the mixture vigorously.

- Centrifuge the sample to pellet the precipitated proteins.

3. Solid-Phase Extraction (SPE):

- Use a weak anion exchange (WAX) SPE cartridge.

- Conditioning: Condition the SPE cartridge with methanol followed by deionized water.

- Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

- Washing: Wash the cartridge with a solution such as 25 mM aqueous ammonium acetate and then with methanol to remove interferences.

- Elution: Elute the retained PFTrDA and other PFAS using a basic methanolic solution (e.g., 0.15% ammonia in methanol or 98:2 methanol:ammonium hydroxide).[11]

4. Sample Concentration:

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a suitable solvent (e.g., 96:4 methanol:water) for LC-MS/MS analysis.[11]

5. LC-MS/MS Analysis:

- Chromatographic Separation: Use a C18 reversed-phase analytical column for separation of PFTrDA from other analytes.[8][9] A delay column can be used to separate any background PFAS contamination from the analytical system.

- Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and use multiple reaction monitoring (MRM) to detect and quantify PFTrDA and its labeled internal standard.

Protocol 2: Extraction and Analysis of PFTrDA from Human Liver Tissue

This protocol is a generalized procedure based on methodologies for PFAS extraction from tissue samples.[1][12][13]

1. Sample Homogenization:

- Weigh a portion of the frozen liver tissue (e.g., ~0.5 g).

- Add deionized water (e.g., in a 3:1 water-to-tissue mass ratio) and homogenize the tissue using a high-speed homogenizer.[12]

2. Extraction:

- To an aliquot of the liver homogenate, add an internal standard solution containing isotopically labeled PFTrDA.

- Add a suitable extraction solvent such as methanol or methyl-tert-butyl ether (MTBE).[1] For protein precipitation, cold acetonitrile can also be used.[12]

- Vortex the mixture and sonicate to ensure thorough extraction.

- Centrifuge the sample to separate the solid tissue debris from the liquid extract.

3. Solid-Phase Extraction (SPE) Cleanup:

- The supernatant can be further cleaned up using SPE cartridges as described in Protocol 1 (e.g., WAX or a combination of cartridges like ENVI-Carb).[1] This step is crucial for removing matrix components like phospholipids that can interfere with the analysis.

4. Sample Concentration and Analysis:

- Evaporate the purified extract and reconstitute it in a suitable solvent for LC-MS/MS analysis, following the same procedure as in Protocol 1.

Signaling Pathways and Molecular Interactions

Long-chain PFCAs, including PFTrDA, are known to interact with various biological pathways. A primary target is the Peroxisome Proliferator-Activated Receptor alpha (PPARα) , a nuclear receptor that plays a key role in lipid metabolism.[3][14] Activation of PPARα by PFCAs can lead to alterations in gene expression related to fatty acid oxidation and transport.[15]

While direct evidence for PFTrDA is still emerging, studies on other long-chain PFCAs suggest potential interactions with other nuclear receptors such as the Constitutive Androstane Receptor (CAR), Pregnane X Receptor (PXR), and Liver X Receptor (LXR), as well as suppression of the Signal Transducer and Activator of Transcription 5B (STAT5B).[3] The activation of these pathways can lead to a range of cellular responses, including changes in xenobiotic and amino acid transporter expression.[14]

Furthermore, some studies suggest that long-chain PFCAs can induce mitochondrial dysfunction, with toxicity increasing with the length of the carbon chain.[16] This can lead to impaired energy production within cells.

Below are diagrams illustrating a generalized experimental workflow and a key signaling pathway.

References

- 1. Less is more: a methodological assessment of extraction techniques for per- and polyfluoroalkyl substances (PFAS) analysis in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pops.int [pops.int]

- 3. PPARα-independent transcriptional targets of perfluoroalkyl acids revealed by transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid Determination of Per- and Polyfluoroalkyl Substances (PFAS) in Harbour Porpoise Liver Tissue by HybridSPE®–UPLC®–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]